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molecular formula C17H15NO2 B8738808 (8-(Benzyloxy)quinolin-5-yl)methanol CAS No. 108835-25-2

(8-(Benzyloxy)quinolin-5-yl)methanol

Cat. No. B8738808
M. Wt: 265.31 g/mol
InChI Key: SQEPVCDPPDHKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04894219

Procedure details

5-(Hydroxymethyl)-8-hydroxyquinoline (1) (6.44 g, 36.75 mmol) was dissolved in dry dimethylformamide (40 ml) and sodium hydride (1.3 g of 80% suspension in mineral oil, corresponding to 1.04 g, 43.3 mmol) was added. The mixture was stirred until hydrogen evolution ceased (~45 min). Benzyl bromide (4.5 ml, 6.47 g, 37.8 mmol) was added and the mixture was stirred for 4 h. The solution was poured into water (350 ml) and stirred for 20 min, and the precipitate was filtered and washed with water. After crystallization from benzene, 5.4 g of product (2) was obtained; mp 192°-194° C. An analytical sample was recrystallized from toluene; Rf 0.68 (chloroform-methanol, 9:1).
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2.[H-].[Na+].[H][H].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C)C=O.O>[CH2:18]([O:13][C:10]1[CH:11]=[CH:12][C:3]([CH2:2][OH:1])=[C:4]2[C:9]=1[N:8]=[CH:7][CH:6]=[CH:5]2)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.44 g
Type
reactant
Smiles
OCC1=C2C=CC=NC2=C(C=C1)O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(~45 min)
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After crystallization from benzene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C2C=CC=NC12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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